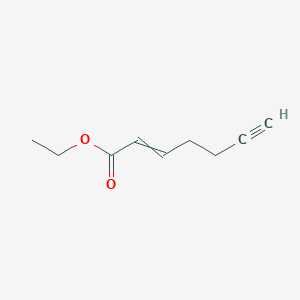
Ethyl hept-2-en-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hept-2-en-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-en-6-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hept-2-en-6-ynoate can be synthesized through a multi-step process. One common method involves the Swern oxidation of 4-pentyn-1-ol to produce the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield the desired ester . The reaction conditions typically involve the use of dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at low temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Ethyl hept-2-en-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Hept-2-en-6-ynoic acid or hept-2-en-6-one.
Reduction: Ethyl hept-2-en-6-ene or ethyl heptane.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl hept-2-en-6-ynoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl hept-2-en-6-ynoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various intermediates and products through different pathways.
Comparison with Similar Compounds
Ethyl hept-2-ynoate: Similar structure but lacks the alkene group.
Hept-2-en-6-ynoic acid: The corresponding carboxylic acid of ethyl hept-2-en-6-ynoate.
Ethyl hept-2-en-6-ene: Similar structure but lacks the alkyne group.
Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
53282-88-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl hept-2-en-6-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3 |
InChI Key |
VDZOLGGJUYFRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















